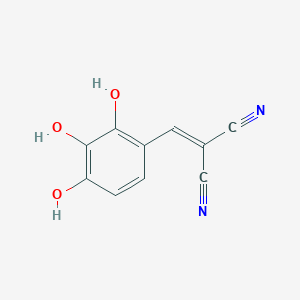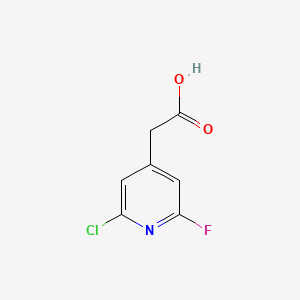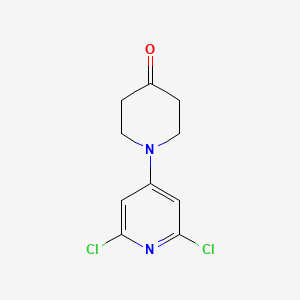
2-(2,3,4-Trihydroxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of three hydroxyl groups attached to a benzylidene moiety, which is further linked to a malononitrile group. The presence of these functional groups imparts significant reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trihydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcites, which are solid bases that can be modified with metals like titanium or zinc to enhance their activity and selectivity . The reaction conditions often involve mild temperatures (around 60°C) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly and reusable catalysts like Ti-Al-Mg hydrotalcite ensures a green synthesis route . The process parameters, such as the mole ratio of reactants and catalyst loading, are optimized to achieve high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4-Dihydroxybenzylidene)malononitrile
- 4-Methoxybenzylidenemalononitrile
- N-(3’,4’-Dihydroxybenzylidenecyanoacetyl)indoline
Comparison: 2-(2,3,4-Trihydroxybenzylidene)malononitrile is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a more potent inhibitor of enzymes like tyrosinase compared to its analogs with fewer hydroxyl groups .
Eigenschaften
Molekularformel |
C10H6N2O3 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |
InChI-Schlüssel |
UTZAXOFRFVDDQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)



![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)

